molecular formula C16H18N6O B2417166 3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176124-61-9

3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No. B2417166
CAS RN: 2176124-61-9
M. Wt: 310.361
InChI Key: YRUMYWRNMGKXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 7H-pyrrolo[2,3-d]pyrimidine derivative . It is stored in a sealed, dry environment, preferably in a freezer under -20°C . It has been identified as a promising antiviral agent against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .


Synthesis Analysis

The synthesis of this compound has been explored in several studies. For example, a study identified it as an anti-ZIKV agent and investigated its 7H-pyrrolo[2,3-d]pyrimidine core structure, leading to several inhibitors that possess promising anti-ZIKV activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 7H-pyrrolo[2,3-d]pyrimidine core structure . This core structure is critical for its inhibitory activity against certain targets .

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

This compound has been studied for its selective inhibition properties on specific receptors, demonstrating potential in the treatment of major depressive disorders. For example, a study detailed the preclinical pharmacodynamics and pharmacokinetics of a compound (CERC-301), highlighting its high-binding affinity to GluN2B subunits of N-methyl-D-aspartate (NMDA) receptors. The research underscored its efficacy in animal models and its promising pharmacokinetic profile in humans, suggesting doses that could result in clinically relevant plasma exposure without raising safety concerns (Garner et al., 2015).

Metabolism and Excretion Studies

Investigations into the metabolism and excretion patterns of novel compounds are crucial for understanding their safety and efficacy profiles. Studies on compounds like BMS-690514 and INCB018424 have provided insights into their extensive metabolism and the roles of various metabolic pathways in humans. For instance, the metabolism and disposition of [14C]BMS-690514, a multi-receptor inhibitor, was explored, revealing that it is well absorbed, extensively metabolized, and excreted via bile and urine (Christopher et al., 2010). Similarly, the metabolism, excretion, and pharmacokinetics of [14C]INCB018424, a selective Janus kinase inhibitor, were studied, showing rapid absorption, significant excretion in urine and feces, and minimal accumulation between single and multiple dosing (Shilling et al., 2010).

Genetic Variability and Drug Metabolism

Research has also focused on the genetic factors influencing the metabolism of therapeutic agents, particularly those involving dihydropyrimidine dehydrogenase (DPYD) gene polymorphisms. These studies are critical for predicting patient-specific responses to treatment and avoiding adverse effects. Screening for DPYD genetic variants across different ethnic groups has revealed significant variability, underlining the importance of genetic testing in personalized medicine approaches (Shin et al., 2013).

Future Directions

The future directions for this compound involve further investigation of its antiviral activity against flaviviruses such as ZIKV and DENV . Additionally, its 7H-pyrrolo[2,3-d]pyrimidine core structure could be explored further to develop new chemotypes in the design of small molecules against flaviviruses .

properties

IUPAC Name

3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c23-14-2-5-17-11-22(14)9-12-3-7-21(8-4-12)16-13-1-6-18-15(13)19-10-20-16/h1-2,5-6,10-12H,3-4,7-9H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUMYWRNMGKXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.